2,2-Dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one
Overview
Description
2,2-Dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one is a heterocyclic compound that belongs to the class of benzoxazinones. This compound is characterized by a benzene ring fused to an oxazine ring, with two methyl groups attached to the second carbon atom. Benzoxazinones are known for their diverse biological activities and are used in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the efficient methods for synthesizing 2,2-Dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one involves the Rh-catalyzed asymmetric hydrogenation of prochiral (Z)-2-(2-oxo-2H-benzo[B][1,4]oxazin-3(4H)-ylidene)acetate esters. This method uses Rh/(S)-DTBM-SegPhos as the catalyst and achieves high conversion rates and yields .
Another method involves the TFA-catalyzed tandem reaction of benzo[d]oxazoles with 2-oxo-2-arylacetic acids. This reaction efficiently produces 3-aryl-2H-benzo[B][1,4]oxazin-2-ones and can be scaled up to gram quantities .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned catalytic processes. The choice of method depends on the desired yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
2,2-Dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly as enzyme inhibitors and receptor antagonists.
Industry: It is used in the production of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets. For example, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
3-aryl-2H-benzo[B][1,4]oxazin-2-ones: These compounds share a similar core structure but differ in the substituents attached to the benzene ring.
4-substituted-3,4-dihydro-2H-benzo[B][1,4]oxazin-2-yl)methane derivatives: These compounds have similar structural features but differ in their substituents and biological activities.
Uniqueness
2,2-Dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2,2-dimethyl-4H-1,4-benzoxazin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-10(2)9(12)11-7-5-3-4-6-8(7)13-10/h3-6H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJRUKUQEIHJTEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC2=CC=CC=C2O1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90442374 | |
Record name | 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90442374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10514-70-2 | |
Record name | 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90442374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the 2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one scaffold interact with BRD4 and what are the downstream effects observed in prostate cancer cells?
A1: While the paper does not delve into the specific binding interactions between the this compound derivatives and BRD4, it highlights that these compounds are potent inhibitors of BRD4(1) with nanomolar IC50 values []. This inhibition leads to several downstream effects in prostate cancer cell lines, including:
Q2: What is known about the pharmacokinetic profile of compound 36 (Y08060) in the context of prostate cancer?
A2: The research indicates that compound 36 (Y08060) exhibits promising pharmacokinetic properties in preclinical studies []. Notably:
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